(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Description

The exact mass of the compound this compound is 167.094628657 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-amino-1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCGVCVPNPBJIG-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950893 | |

| Record name | 2-Amino-1-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28143-91-1, 55057-81-3 | |

| Record name | (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28143-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-Amino-1-phenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55057-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028143911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol physical properties

An In-Depth Technical Guide to the Physical Properties of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Abstract

This compound, a chiral amino alcohol, serves as a cornerstone in asymmetric synthesis, most notably as a precursor to the broad-spectrum antibiotic chloramphenicol.[1][2][3] Its specific stereochemistry, defined by two chiral centers, is paramount to its function, making a thorough understanding of its physical properties essential for its application in research and pharmaceutical development. This guide provides an in-depth analysis of these properties, the robust methodologies for their characterization, and the scientific principles that underpin these experimental choices. It is designed for researchers, chemists, and drug development professionals who require a comprehensive and practical understanding of this critical chiral building block.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chiral molecule is the first step in any rigorous scientific endeavor. The structural and chemical identifiers for this compound are summarized below.

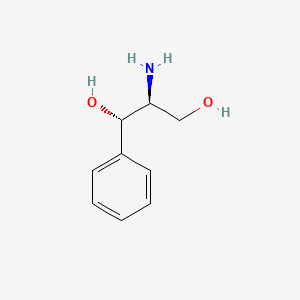

Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 28143-91-1 | [1][4][5] |

| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [1] |

| Synonyms | L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol | [4][6] |

| Molecular Formula | C₉H₁₃NO₂ | [1][5] |

| Molecular Weight | 167.21 g/mol | [1][4] |

| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N | [1][4] |

| Canonical SMILES | Nc1ccccc1 | [4] |

| EC Number | 248-867-6 | [4][6] |

Core Physical and Chemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. They also serve as benchmarks for purity and identity.

Table 2: Summary of Physical Properties

| Property | Value | Conditions / Notes | Source(s) |

| Appearance | White to light yellow crystalline powder | Solid at room temperature | [7][8] |

| Melting Point | 109 - 116 °C | Literature values vary slightly (e.g., 109-113°C, 110-114°C, 112-115°C). The range indicates high purity. | [4][5][7][8] |

| Specific Optical Rotation | +35° to +39° | c = 1 in 1 M HCl at 20°C, 589 nm (D-line) | [4][7] |

| Boiling Point | ~296 °C | Rough estimate; decomposition may occur. | [9] |

| Solubility | Soluble in water and inorganic acids | - | [10] |

| pKa | 11.73 ± 0.45 | Predicted value | [10] |

Methodologies for Physical Property Characterization

The trustworthiness of physical data hinges on the validity of the experimental protocols used for its determination. This section details the standard, self-validating systems for characterizing the key properties of this compound.

Melting Point Determination: A Criterion of Purity

Expertise & Rationale: The melting point is more than a mere physical constant; it is a sensitive indicator of a compound's purity.[11] A pure crystalline solid exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[11] For a crucial precursor like this, confirming a sharp melting range is a primary quality control step. While traditional capillary methods are effective, Differential Scanning Calorimetry (DSC) offers superior precision.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] This allows for the precise determination of the melting onset and peak temperatures, as well as the enthalpy of fusion.

-

Sample Preparation: Accurately weigh 1-5 mg of the dry, powdered this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Initiate a heating program. A typical rate for organic compounds is 5-10°C/min under an inert nitrogen atmosphere.[12]

-

Data Acquisition: The instrument records the heat flow versus temperature, generating a thermogram.

-

Analysis: The melting event appears as an endothermic peak.[12][14] The onset of this peak is taken as the melting point, providing a highly reproducible value.

Figure 2: Workflow for Melting Point Determination via DSC.

Optical Rotation: Confirming Stereochemical Integrity

Expertise & Rationale: Chirality is the defining feature of this compound. Polarimetry is the definitive technique for confirming the bulk sample's enantiomeric identity and purity.[15] The specific rotation, [α], is a fundamental physical constant for a chiral substance, calculated from the observed rotation using Biot's Law.[16][17]

[α] = α / (c × l)

Where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL (or g/dL).[16]

-

l is the path length of the sample cell in decimeters (dm).[16]

The positive sign (+) in the compound's name directly corresponds to its dextrorotatory nature (rotating plane-polarized light to the right), which is experimentally verified by this procedure.

Protocol 2: Polarimetry

-

Solution Preparation: Accurately prepare a solution of known concentration (e.g., 1 g per 100 mL, or c=1) using the specified solvent (1 M HCl).[4][7] Precision in weighing and volume is critical for accuracy.

-

Instrument Blank: Fill the polarimeter cell with the pure solvent (1 M HCl) and zero the instrument. This corrects for any background rotation from the solvent or cell.[18]

-

Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present in the light path.[18]

-

Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). The instrument must be set to the correct wavelength (typically 589 nm, the sodium D-line) and temperature (e.g., 20°C).[15][19]

-

Calculation: Use the formula above to calculate the specific rotation and compare it to the established literature value.

Figure 3: Workflow for Optical Rotation Measurement via Polarimetry.

Significance in Pharmaceutical Synthesis

The precise stereochemistry of this compound is not an academic detail; it is fundamental to its utility. Its primary application is as a chiral precursor in the synthesis of pharmaceuticals where biological activity is dependent on a specific 3D arrangement of atoms.

-

Chloramphenicol Synthesis: This compound is a key intermediate in the synthesis of the D-threo isomer of chloramphenicol, which is the only one of the four possible stereoisomers that possesses potent antibacterial activity.[2][20] Using this optically pure starting material obviates the need for costly and inefficient chiral resolution steps later in the synthetic pathway.[2]

-

Chiral Auxiliaries and Ligands: It is also widely used in the preparation of chiral oxazolines and as a ligand in asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.[1][8][21]

Safety and Handling

As a laboratory chemical, proper handling is essential.

-

Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][22]

-

Precautions: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[5] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]

-

Stability: The compound is stable under normal laboratory conditions.[5]

Conclusion

This compound is a well-characterized molecule whose physical properties are integral to its identity, purity, and application. Its defined melting point and specific optical rotation are not merely data points but are critical quality attributes that confirm the material's suitability for high-stakes applications like pharmaceutical synthesis. The robust and validated methodologies outlined in this guide—from precise thermal analysis with DSC to the definitive stereochemical confirmation by polarimetry—provide the framework for ensuring the integrity of this vital chiral building block in any research or development setting.

References

-

The Polarimetry Experiment. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 3, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 3, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 3, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 3, 2026, from [Link]

-

This compound CAS#: 28143-91-1. (n.d.). ChemWhat. Retrieved January 3, 2026, from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 3, 2026, from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved January 3, 2026, from [Link]

-

Optical Rotation - Specific Rotation Measurement Procedures. (n.d.). Rudolph Research Analytical. Retrieved January 3, 2026, from [Link]

-

Polarimetry Experiments. (n.d.). MRSEC Education Group - University of Wisconsin–Madison. Retrieved January 3, 2026, from [Link]

-

Structures of chloramphenicol and chloramphenicol base. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

DSC Studies on Organic Melting Temperature Standards. (2025, August 9). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). (n.d.). NETZSCH. Retrieved January 3, 2026, from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Polarimeter Experiment to Measure Specific Rotation. (2020, April 28). YouTube. Retrieved January 3, 2026, from [Link]

-

(S(R,R))-2-amino-1-phenylpropane-1,3-diol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

This compound, 97% | Fisher Scientific. (n.d.). Retrieved January 3, 2026, from [Link]

-

1,3-Propanediol, 2-amino-1-phenyl-, [R-(R,R)]-. (2024, April 9). ChemBK. Retrieved January 3, 2026, from [Link]

-

Recent Trends in Synthesis of Chloramphenicol New Derivatives. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | 28143-91-1 | Benchchem [benchchem.com]

- 2. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 8. This compound | 28143-91-1 [chemicalbook.com]

- 9. This compound CAS#: 28143-91-1 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 16. idc-online.com [idc-online.com]

- 17. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 18. rudolphresearch.com [rudolphresearch.com]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. This compound, 97% | Fisher Scientific [fishersci.ca]

- 22. (S(R*,R*))-2-amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 119881 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol chemical structure

An In-Depth Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Synthesis

This compound, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis. Its rigid stereochemical configuration, defined by two contiguous stereocenters, makes it an invaluable asset in the pharmaceutical and fine chemical industries.[1] This guide provides a detailed exploration of its structure, properties, synthesis, and critical applications, offering field-proven insights for professionals engaged in chiral chemistry and drug development. The molecule's utility extends from being a fundamental chiral building block to its pivotal role as a precursor in the synthesis of complex pharmaceuticals, most notably the antibiotic chloramphenicol.[1][2]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its specific spatial arrangement. The "(1S,2S)" designation denotes the absolute configuration at the two chiral carbons, C1 (bearing the hydroxyl and phenyl groups) and C2 (bearing the amino group). This precise threo-configuration is critical for its function in diastereoselective reactions.

Caption: Generalized workflow for the synthesis of aminopropanediol intermediates.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of the nitro group, a critical step in the synthesis. The causality behind this choice is the high efficiency and selectivity of catalysts like Palladium on carbon (Pd/C) or Raney Nickel for nitro group reduction without affecting the phenyl ring or hydroxyl groups.

Objective: To convert (1R,2R)-2-nitro-1-phenyl-1,3-propanediol to (1R,2R)-2-amino-1-phenyl-1,3-propanediol.

Methodology:

-

Vessel Preparation: A pressure-rated hydrogenation vessel is charged with (1R,2R)-2-nitro-1-phenyl-1,3-propanediol and a suitable solvent (e.g., methanol or ethanol).

-

Catalyst Addition: A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added under an inert atmosphere (e.g., Nitrogen or Argon). This is a self-validating step; an inactive catalyst will result in no hydrogen uptake.

-

Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 50-100 psi). The reaction is stirred vigorously at room temperature.

-

Reaction Monitoring: Hydrogen uptake is monitored via a pressure gauge. The reaction is complete when hydrogen consumption ceases. This provides real-time validation of reaction progress.

-

Work-up and Isolation:

-

The vessel is carefully depressurized and purged with an inert gas.

-

The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization: The resulting crude amine is purified by recrystallization. The final structure and purity are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis to validate the outcome.

Core Applications in Drug Development

The utility of this compound is intrinsically linked to its chirality. Its defined stereocenters allow it to guide the stereochemical outcome of a reaction, a process fundamental to modern drug design where a single enantiomer often accounts for all the desired therapeutic activity.

Chiral Auxiliary for Asymmetric Synthesis

One of the compound's primary applications is its role as a chiral auxiliary. [1]It can be temporarily incorporated into an achiral substrate to form a chiral intermediate. Subsequent reactions on this intermediate occur stereoselectively due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved, yielding an enantiomerically enriched product.

A prime example is in the synthesis of chiral 2-oxazolines, which are important pharmacophores. [1][3]

Caption: Logical workflow of a chiral auxiliary in asymmetric synthesis.

Precursor for Active Pharmaceutical Ingredients (APIs)

The compound is a direct or near-direct precursor to several APIs. Its structure is incorporated into the final drug molecule.

-

Chloramphenicol: The p-nitro derivative, (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is the immediate precursor to the broad-spectrum antibiotic Chloramphenicol. [2][4]The specific (1S,2S) stereochemistry is essential for its antibacterial activity; other stereoisomers are inactive. The final step involves the acylation of the amino group with a derivative of dichloroacetic acid. [4]* Thiamphenicol and Florfenicol: Analogues of chloramphenicol also utilize similar aminodiol backbones, underscoring the importance of this structural motif in developing antibiotics. [5]

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques. While raw spectra are instrument-dependent, the expected features are predictable based on the molecule's functional groups.

-

¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl group (approx. 7.2-7.4 ppm), the two methine protons (CH-OH and CH-NH₂), and the diastereotopic protons of the CH₂OH group. The coupling patterns between these protons are complex but provide definitive proof of the structure and relative stereochemistry.

-

¹³C NMR: Signals corresponding to the carbons of the phenyl ring, the two hydroxyl- and amino-bearing carbons (C1 and C2), and the primary alcohol carbon (C3) would be expected. [6]* IR Spectroscopy: Look for broad O-H stretching vibrations (from the two hydroxyl groups) and N-H stretching (from the primary amine) in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretches will also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (167.21 g/mol ) and characteristic fragmentation patterns, such as the loss of water or hydroxymethyl groups.

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure user safety. This information is derived from supplier Safety Data Sheets (SDS).

-

Hazard Identification: The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3). [7]* Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood. [8]Ensure eyewash stations and safety showers are readily accessible. [8] * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. For handling fine powders, a dust mask (e.g., N95) is recommended. * Handling: Avoid breathing dust. Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a cool, dry place. [10]It is classified as a combustible solid.

-

References

-

This compound - Benchchem.

-

This compound synthesis - Chemicalbook.

-

This compound - Sigma-Aldrich.

-

The Chemistry of Chloramphenicol: Understanding a Key Intermediate - NINGBO INNO PHARMCHEM CO.,LTD.

-

Chloramphenicol synthesis - ChemicalBook.

-

This compound | CAS No.28143-91-1 - Molbase.

-

Safety Data Sheet - Fisher Scientific.

-

Safety Data Sheet - Acros Organics.

-

This compound, 97% - Thermo Fisher Scientific.

-

This compound, 97% | Fisher Scientific.

-

Synthesis method of chloramphenicol - Google Patents.

-

Safety Data Sheet - TCI EUROPE N.V.

-

Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents.

-

(1r,2r)-(-)-2-amino-1-phenyl-1,3-propanediol - Echemi.

-

(S(R,R))-2-amino-1-phenylpropane-1,3-diol - PubChem.

-

This compound - 13C NMR Spectrum - ChemicalBook.

Sources

- 1. This compound | 28143-91-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 042183.03 [thermofisher.com]

- 4. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 5. EP1948594B1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents [patents.google.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. (S(R*,R*))-2-amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 119881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

For Immediate Release

A Comprehensive Technical Examination of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS: 28143-91-1), a pivotal chiral building block in modern pharmaceutical development and asymmetric synthesis. This guide serves researchers, scientists, and drug development professionals by providing in-depth insights into its properties, synthesis, and critical applications.

This compound, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a chiral amino alcohol that has garnered significant attention in the field of organic chemistry.[1] Its rigid stereochemical structure, featuring two chiral centers, makes it an invaluable tool for controlling the stereochemical outcome of chemical reactions.[2] This guide elucidates the core attributes of this compound, offering a technical narrative grounded in established scientific principles and experimental validation.

Physicochemical Properties and Structural Elucidation

The compound exists as a white to yellow crystalline solid.[1] Its well-defined stereochemistry is the foundation of its utility in asymmetric synthesis. The precise spatial arrangement of the amino, hydroxyl, and phenyl groups allows for effective steric and electronic control in the formation of new stereocenters.

| Property | Value | Source(s) |

| CAS Number | 28143-91-1 | |

| Molecular Formula | C₉H₁₃NO₂ | [2] |

| Molecular Weight | 167.21 g/mol | |

| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [2] |

| Melting Point | 109-116 °C | [1] |

| Optical Rotation | [α]²⁵/D +35° to +39° (c=1 in 1 M HCl) | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| pKa (Predicted) | 11.73 ± 0.45 | N/A |

Synthesis Methodologies: Achieving Enantiopurity

The enantiomerically pure form of 2-Amino-1-phenyl-1,3-propanediol is most commonly obtained through the resolution of a racemic mixture or via asymmetric synthesis starting from a chiral precursor.

Chiral Resolution of Racemic Phenylserinol

A prevalent method involves the synthesis of a racemic mixture of threo-2-amino-1-phenyl-1,3-propanediol, followed by resolution using a chiral resolving agent, such as L-(+)-tartaric acid. The underlying principle is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2]

Representative Experimental Protocol: Chiral Resolution

Objective: To separate the (1S,2S) enantiomer from a racemic mixture of threo-2-amino-1-phenyl-1,3-propanediol.

Methodology:

-

Salt Formation: A solution of racemic 2-amino-1-phenyl-1,3-propanediol in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of L-(+)-tartaric acid.[2]

-

Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt, the (1S,2S)-aminopropanediol-L-(+)-tartrate.[2]

-

Isolation: The crystalline salt is isolated by filtration.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free this compound.

-

Extraction and Purification: The free amino diol is extracted into an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically pure product.

Caption: Workflow for Chiral Resolution.

Core Application: A Chiral Auxiliary in Asymmetric Synthesis

The primary and most impactful application of this compound is its role as a chiral auxiliary. It is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. Its most notable use is as a precursor for the synthesis of chiral 2-oxazolines, which are versatile intermediates in pharmaceutical synthesis.[2]

Mechanism of Stereochemical Control

When reacted with a carboxylic acid derivative, the amino diol forms a chiral oxazoline. The rigid, bicyclic-like transition state that is formed during subsequent reactions (e.g., alkylation of an enolate derived from the oxazoline) presents two sterically distinct faces. The bulky phenyl group on the auxiliary effectively blocks one face of the reactive intermediate, forcing the incoming electrophile to approach from the less hindered face. This substrate-controlled mechanism leads to the preferential formation of one enantiomer of the product. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered.

Caption: Stereocontrol via a Chiral Oxazoline.

Synthesis of Chiral 2-Oxazolines

Chiral 2-oxazolines are readily synthesized from this compound and various carboxylic acid derivatives. A common and effective method involves the reaction with an aldehyde followed by oxidation.

Representative Experimental Protocol: Synthesis of a Chiral 2-Oxazoline

Objective: To synthesize a chiral 2-oxazoline from this compound and an aldehyde. This protocol is adapted from a similar transformation using a related amino alcohol.[3]

Materials:

-

This compound

-

Aldehyde (e.g., trimethylacetaldehyde)

-

Dichloromethane (anhydrous)

-

Molecular Sieves (activated)

-

N-Bromosuccinimide (NBS)

-

Aqueous solutions of Na₂S₂O₃ and Na₂CO₃

-

Brine

Methodology:

-

Hemiaminal Formation: To a flask containing activated molecular sieves, add a solution of this compound (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous dichloromethane. Stir the mixture at room temperature for 18 hours to form the intermediate oxazolidine (hemiaminal).[3]

-

Oxidation: Add N-Bromosuccinimide (NBS) (1.01 equiv) to the reaction mixture and continue stirring at room temperature for 60 minutes.[3]

-

Work-up: Filter the reaction mixture. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M aqueous Na₂S₂O₃ solution, saturated aqueous Na₂CO₃ solution, and brine.

-

Extraction and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired chiral 2-oxazoline.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to ensure laboratory safety.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust. Use only in a well-ventilated area.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a fundamentally important molecule in the field of asymmetric synthesis. Its well-defined stereochemistry provides a reliable and effective means of controlling the formation of new chiral centers, particularly through the synthesis of chiral oxazoline intermediates. This guide has provided a technical overview of its properties, synthesis, and a core application, underscoring its continued relevance to researchers in the pharmaceutical and fine chemical industries. The ability to predictably synthesize specific enantiomers of complex molecules is a cornerstone of modern drug development, and this chiral amino alcohol remains a key enabling tool in that endeavor.

References

-

PubChem. (n.d.). 2-Amino-1-phenyl-1,3-propanediol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

-

Hahn, B. T., Schwekendiek, K., & Glorius, F. (n.d.). EFFICIENT OXIDATIVE SYNTHESIS OF (-)-2-TERT-BUTYL-(4S)-BENZYL-(1,3)-OXAZOLINE. Organic Syntheses. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Properties, Analysis, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a pivotal chiral building block in modern organic synthesis, valued for its specific stereochemistry which is leveraged to induce chirality in new molecules. Its principal application lies in its role as a precursor to chiral ligands and auxiliaries, most notably in the synthesis of chiral 2-oxazolines. These oxazolines are subsequently used in a multitude of stereoselective transformations, including alkylations, aldol reactions, and catalysis, making this amino diol a cornerstone intermediate in the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals like Chloramphenicol. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its analytical characterization and purification, and a practical guide to its application in asymmetric synthesis, underscoring its significance in drug discovery and development.

Physicochemical and Structural Characteristics

This compound, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a crystalline solid at room temperature.[1] Its structure features two contiguous stereocenters at the C1 and C2 positions, which define its threo configuration and are fundamental to its function as a chiral precursor.[2]

Core Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in quantitative synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.21 g/mol | [2][4] |

| CAS Number | 28143-91-1 | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 109-116 °C | [1] |

| Optical Rotation | [α]²⁵/D +35° to +39° (c=1 in 1 M HCl) | [1] |

| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [3][5] |

Analytical Characterization: Establishing Identity and Purity

Rigorous analytical characterization is critical to ensure the chemical identity, stereochemical integrity, and purity of this compound before its use in sensitive asymmetric syntheses. The following protocols are self-validating systems for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for confirming the molecular structure. The proton (¹H) and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this polar molecule and its residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) typically does not interfere with key analyte signals. The labile protons (OH, NH₂) are also clearly observable in this solvent.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Interpretation: Reference the spectra to the residual DMSO solvent peak. The expected chemical shifts are outlined below.

| Atom Position / Group | ¹H NMR (DMSO-d₆) Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) |

| Phenyl (C₆H₅) | ~7.20 - 7.40 (m, 5H) | ~143 (C), ~126-128 (5x CH) |

| Benzylic CH-OH (C1) | ~4.50 (d, 1H) | ~75 |

| CH-NH₂ (C2) | ~2.90 - 3.10 (m, 1H) | ~58 |

| CH₂-OH (C3) | ~3.30 - 3.50 (m, 2H) | ~65 |

| NH₂ | Broad singlet, variable | N/A |

| OH (x2) | Broad singlets, variable | N/A |

Note: The exact chemical shifts and multiplicities can vary slightly based on concentration and instrument calibration. Data interpretation should be cross-referenced with spectra from authoritative sources.[3][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for quantifying the purity of the compound and detecting any potential impurities, such as stereoisomers or synthesis-related byproducts.

Protocol: Reversed-Phase HPLC for Purity Assessment

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size) is suitable.[7]

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water. Rationale: Formic acid is a common mobile phase modifier that improves peak shape for amine-containing compounds and is compatible with mass spectrometry (MS) detectors.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution:

-

Start with 5% Solvent B for 2 minutes.

-

Ramp to 95% Solvent B over 10 minutes.

-

Hold at 95% Solvent B for 3 minutes.

-

Return to 5% Solvent B and re-equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

-

Detection: Monitor at 210 nm and 254 nm. Rationale: 210 nm provides general detection for the amine and hydroxyl groups, while 254 nm is optimal for the phenyl ring, allowing for comprehensive impurity profiling.

-

Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A high-purity sample (>97%) should show a single major peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation: Mix ~1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press into a transparent pellet.

-

Data Acquisition: Obtain the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum should exhibit characteristic absorption bands corresponding to the key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3500 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3400 (Medium) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (Sharp) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 (Medium) |

| C=C (Aromatic) | Stretching | 1450 - 1600 (Multiple bands) |

| C-O (Alcohol) | Stretching | 1050 - 1150 (Strong) |

Purification by Recrystallization

Achieving high purity is paramount for the successful use of this compound as a chiral precursor. Recrystallization is an effective method for removing minor impurities.

Protocol: Recrystallization from Ethyl Acetate/Hexane

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Rationale: Ethyl acetate is a good solvent for the compound when hot but has lower solubility at room temperature, which is ideal for recrystallization.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid (cloudy). Rationale: Hexane acts as an anti-solvent, reducing the solubility of the desired compound and inducing crystallization.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the resulting white crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

-

Validation: Confirm the purity of the recrystallized material using the HPLC method described in section 2.2.

Application in Asymmetric Synthesis: The Gateway to Chiral Oxazolines

A primary and powerful application of this compound is its conversion into a (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazoline. This transformation serves as a model for its role as a chiral auxiliary, where the stereochemistry of the amino diol is transferred to a new heterocyclic system.

Mechanism of Stereochemical Transfer

The conversion to an oxazoline is a dehydrative cyclization. The (1S,2S) stereochemistry of the starting material directly dictates the (4S,5S) stereochemistry of the resulting oxazoline ring. This is a crucial step because the bulky phenyl group at the C5 position and the functional handle at the C4 position create a well-defined chiral environment. When this oxazoline is used in subsequent reactions (e.g., as a ligand for a metal catalyst), it effectively blocks one face of the reaction center, forcing reactants to approach from the less sterically hindered side. This steric control is the foundation of its ability to induce high levels of enantioselectivity.

Caption: Workflow for asymmetric synthesis using the amino diol.

Experimental Protocol: Synthesis of (4S,5S)-4-(Hydroxymethyl)-5-phenyl-2-methyl-2-oxazoline

This protocol describes the reaction of the title amino diol with ethyl orthoacetate to form the corresponding chiral oxazoline.[2]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reagents: Add anhydrous ethanol as the solvent, followed by ethyl orthoacetate (1.1 eq). Rationale: Ethyl orthoacetate serves as the source for the C2-methyl and the carbonyl equivalent for the cyclization. Anhydrous conditions are crucial to prevent hydrolysis of the reagents and the oxazoline product.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure oxazoline derivative.

-

Characterization: Confirm the structure of the product using NMR, comparing the resulting spectra to literature values for the expected oxazoline. The disappearance of the amine and one hydroxyl signal, and the appearance of characteristic oxazoline ring proton signals, will confirm the transformation.

Caption: Step-by-step experimental workflow for oxazoline synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the solid powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, as they are incompatible.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

As a Senior Application Scientist, it is my assessment that this compound is more than a mere chemical intermediate; it is an enabling tool for the precise construction of three-dimensional molecular architecture. Its value is derived directly from its defined stereochemistry, which can be reliably transferred to more complex systems. The protocols outlined in this guide for its analysis, purification, and application provide researchers with a robust framework for its effective use. A thorough understanding of this compound's properties and handling is essential for any scientist engaged in the field of asymmetric synthesis, where control over stereochemistry is the ultimate determinant of function and therapeutic efficacy.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119881, (S(R,R))-2-amino-1-phenylpropane-1,3-diol. Retrieved January 3, 2026 from [Link].

- Zhang, Y., et al. (2010). Synthesis and characterization of 3-amino-1, 2-propanediol. Journal of Chemical and Pharmaceutical Research, 2(4), 235-241.

-

SIELC Technologies. (n.d.). Separation of (R,R)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol on Newcrom R1 HPLC column. Retrieved January 3, 2026, from [Link].

-

Al-Obaidi, A., et al. (2021). Selected 1H-NMR chemical shifts for Compound 3 in DMSO-d6, CDCl3 and CD3OD solvents. ResearchGate. Retrieved January 3, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved January 3, 2026, from [Link].

-

Wang, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8965. Available from [Link].

- De Kimpe, N., et al. (2009). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)aziridines. Journal of Organic Chemistry, 74(15), 5497-5504*.

-

Al-Shammari, A. M., et al. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23. Available from [Link].

-

Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes Using (2S)-(−)-3-exo-(Dimethylamino)isoborneol [(2S)-DAIB]: (S)-1-Phenyl-1-propanol. Coll. Vol. 10, p.305 (2004); Vol. 77, p.57 (2000). Retrieved from [Link].

- Ušćumlić, G., et al. (2011).

- Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.

- Bracco, S.p.A. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. WO2001058848A1.

-

Wang, Y., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molbank, 2021(1), M1192. Available from [Link].

- Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone.

- Bolm, C., et al. (2002). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Journal of the Chemical Society, Perkin Transactions 1, (15), 1798-1805.

- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2022). Industrial Synthesis of Serinol. WO 2022/200247 A1.

- Li, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1489372.

- Taishan Medical University. (2014).

Sources

- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 2. This compound | 28143-91-1 | Benchchem [benchchem.com]

- 3. (S(R*,R*))-2-amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 119881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Introduction

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a chiral amino alcohol with significant applications in synthetic organic chemistry. With the CAS Registry Number 28143-91-1 and a molecular formula of C₉H₁₃NO₂, this compound serves as a critical building block and chiral auxiliary, particularly in the asymmetric synthesis of chiral 2-oxazolines.[1] Its stereochemically defined structure, featuring two chiral centers, makes it an invaluable tool for researchers in drug development and materials science.

The precise structural elucidation and quality assessment of such a stereochemically rich molecule are paramount. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for this purpose. Each technique offers a unique window into the molecule's architecture, from its functional groups and bonding arrangements to its atomic connectivity and overall mass.

This guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to interpret this data to confirm the structure, purity, and identity of this essential chiral compound.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is the foundation for its utility. Understanding its key structural components is essential for a causal interpretation of its spectral data.

Caption: Molecular structure of this compound.

Key structural features to be identified by spectroscopy include:

-

Aromatic Ring: A monosubstituted phenyl group.

-

Hydroxyl Groups (-OH): Two alcohol functionalities, one secondary (at C1) and one primary (at C3).

-

Amino Group (-NH₂): A primary amine at C2.

-

Chiral Centers: Two stereocenters at C1 and C2, with (S) configuration at both.

-

Aliphatic Backbone: A three-carbon propane chain.

Infrared (IR) Spectroscopy: Functional Group Interrogation

Principle: Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. An IR spectrum thus serves as a molecular "fingerprint," allowing for the rapid identification of the functional groups present.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, and perform a background scan with an empty holder to subtract atmospheric CO₂ and H₂O signals.

Data Interpretation: The IR spectrum of this compound is dominated by features arising from its hydroxyl, amino, and aromatic groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3500-3200 | O-H Stretch, N-H Stretch | Alcohol (R-OH), Amine (R-NH₂) | Strong, broad peak(s) |

| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H | Weak to medium, sharp peak(s) |

| 3000-2850 | C-H Stretch (sp³) | Aliphatic C-H | Medium, sharp peak(s) |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to weak, sharp peaks |

| 1260-1000 | C-O Stretch | Alcohol | Strong, sharp peak |

| 900-675 | C-H Bend (out-of-plane) | Monosubstituted Aromatic | Strong peak(s) |

Causality and Trustworthiness:

-

The very broad and intense absorption band observed in the 3500-3200 cm⁻¹ region is a hallmark of hydrogen-bonded O-H and N-H stretching vibrations.[2] The overlap of these signals is expected due to the presence of two hydroxyl groups and one primary amino group, all capable of hydrogen bonding. This broadness is a self-validating feature for polar, protic molecules in the solid state.

-

The presence of peaks just above 3000 cm⁻¹ confirms the sp² C-H bonds of the phenyl ring, while the peaks just below 3000 cm⁻¹ confirm the sp³ C-H bonds of the propanediol backbone.

-

The sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring, confirming its presence.

-

A strong band in the 1260-1000 cm⁻¹ region is indicative of C-O stretching, consistent with the two alcohol groups.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural assignment can be made.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the spin-spin splitting (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile -OH and -NH₂ protons, allowing them to be observed as distinct signals.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data and Interpretation: While a publicly available, fully assigned spectrum is not readily accessible, a predicted spectrum based on established chemical shift principles provides a robust framework for analysis.[2]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| C₆H ₅ | 7.2 - 7.4 | Multiplet | 5H | Typical range for protons on a monosubstituted benzene ring. |

| C1-H | ~4.6 | Doublet | 1H | Deshielded by both the adjacent phenyl ring and the hydroxyl group. Split by the neighboring C2-H. |

| C3-H ₂ | ~3.6 - 3.8 | Multiplet | 2H | Protons on a carbon bearing a primary alcohol. They are diastereotopic and will show complex splitting. |

| C2-H | ~3.1 | Multiplet | 1H | Located between three functional groups, leading to a complex splitting pattern from C1-H and C3-H₂. |

| -OH , -NH ₂ | Variable | Broad Singlet | 4H | Labile protons; their chemical shift is highly dependent on solvent, concentration, and temperature. |

digraph "1h_nmr" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];mol [label=<

"0" CELLBORDER="0" CELLSPACING="0">

"https://i.imgur.com/example.png" SCALE="TRUE"/>

>]

// Placeholder for annotations label_phenyl [label="δ 7.2-7.4 (m, 5H)", pos="-2.5,0.5!", fontcolor="#EA4335"]; label_c1h [label="δ ~4.6 (d, 1H)", pos="0.5,-1.5!", fontcolor="#34A853"]; label_c2h [label="δ ~3.1 (m, 1H)", pos="1.5,1.5!", fontcolor="#FBBC05"]; label_c3h2 [label="δ ~3.6-3.8 (m, 2H)", pos="3.5,0!", fontcolor="#4285F4"]; }

Caption: Predicted ¹H NMR chemical shift assignments for the compound.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. A standard proton-decoupled spectrum shows a single peak for each chemically distinct carbon atom.

Experimental Protocol: ¹³C NMR The sample preparation is identical to that for ¹H NMR. The experiment is run on the same spectrometer, but the acquisition parameters are changed to observe the ¹³C nucleus. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.

Data Interpretation: The ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Observed δ (ppm) | Rationale for Chemical Shift |

| C ₆H₅ (C-ipso) | ~142 | Quaternary aromatic carbon attached to the propanol chain. |

| C ₆H₅ (C-ortho/meta/para) | 126 - 129 | Aromatic carbons of the phenyl ring. Multiple peaks are expected in this region. |

| C 1-OH | ~75 | Carbon bearing a secondary alcohol and the phenyl group, highly deshielded. |

| C 3-OH | ~65 | Carbon of the primary alcohol group. |

| C 2-NH₂ | ~58 | Carbon attached to the amino group. |

(Note: Observed chemical shifts are estimated from available spectral images[3])

Expertise in Action: The chemical shifts of C1, C2, and C3 are highly diagnostic. C1 is the most downfield of the aliphatic carbons due to the dual deshielding effects of the directly attached hydroxyl group and the phenyl ring. The primary alcohol carbon (C3) appears further upfield than the secondary (C1), and the amine-bearing carbon (C2) resides at the highest field strength among the three backbone carbons, consistent with established substituent effects.[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which gas-phase ions [M+H]⁺ are produced.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Data Interpretation: The molecular weight of C₉H₁₃NO₂ is 167.21 g/mol . In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 168.1.[5] The fragmentation pattern provides structural confirmation.

| m/z Value | Proposed Fragment Ion | Loss From Parent Ion |

| 168.1 | [C₉H₁₄NO₂]⁺ | [M+H]⁺ (Molecular Ion) |

| 150.1 | [C₉H₁₂NO]⁺ | Loss of H₂O (18 Da) |

| 107.1 | [C₇H₇O]⁺ | Cleavage between C1-C2, forming a stable benzylic ion |

| 60.1 | [C₂H₆NO]⁺ | Cleavage between C1-C2, forming [CH(NH₂)-CH₂OH]⁺ |

Causality of Fragmentation: The fragmentation of the molecular ion is not random; it follows chemically logical pathways that lead to the formation of stable fragment ions.[6][7]

-

Loss of Water: The initial loss of water from the protonated molecule is a common pathway for alcohols, leading to the peak at m/z 150.1.

-

Benzylic Cleavage: The most significant fragmentation pathway is the cleavage of the C1-C2 bond. This is mechanistically favorable because it leads to the formation of a resonance-stabilized benzylic cation, [C₆H₅-CHOH]⁺, which is observed as the base peak at m/z 107.1. This is a highly reliable indicator of the phenyl-CH(OH)- moiety.

Caption: Proposed ESI-MS fragmentation pathway.

Summary

The spectroscopic characterization of this compound provides a self-validating system for its structural confirmation.

-

IR spectroscopy confirms the presence of the key hydroxyl, amino, and aromatic functional groups through their characteristic vibrational frequencies.

-

NMR spectroscopy maps the C-H framework, with ¹³C NMR identifying all nine unique carbon environments and ¹H NMR (via prediction) detailing the specific proton connectivities and stereochemical relationships.

-

Mass spectrometry verifies the molecular weight (m/z 168.1 for [M+H]⁺) and provides definitive structural evidence through logical fragmentation patterns, most notably the formation of the stable benzylic cation at m/z 107.1.

Collectively, these techniques provide an unambiguous and trustworthy spectroscopic signature, essential for any researcher or professional utilizing this important chiral building block.

References

-

PubChem. (S(R,R))-2-amino-1-phenylpropane-1,3-diol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-1-phenyl-1,3-propanediol. National Center for Biotechnology Information. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000303 for 1,3-Propanediol. University of Wisconsin-Madison. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

YouTube. MS fragmentation patterns. Mrs Burton's Chemistry. [Link]

-

ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. [Link]

-

Fisher Scientific. This compound, 97%. [Link]

-

ResearchGate. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

NIST. 1,3-Propanediol. National Institute of Standards and Technology. [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Chad's Prep. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIST. 1,2-Propanedione, 1-phenyl-. National Institute of Standards and Technology. [Link]

-

ChemBK. L(+)-THREO-2-AMINO-1-PHENYL-1,1,3-PROPANEDIOL. [Link]

-

ChemBK. 1,3-Propanediol, 2-amino-1-phenyl-, [R-(R,R)]-. [Link]

-

SpectraBase. This compound. Wiley. [Link]

Sources

- 1. This compound | 28143-91-1 [chemicalbook.com]

- 2. (S(R*,R*))-2-amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 119881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. CAS 28143-91-1: (1S,2S)-2-Amino-1-phenyl-1,3-propanediol [cymitquimica.com]

- 5. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Solubility of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a cornerstone chiral building block in the pharmaceutical industry, most notably as a key precursor in the synthesis of antibiotics such as chloramphenicol.[1] The efficiency of its use in synthesis, purification, crystallization, and formulation is fundamentally governed by its solubility in various organic solvents. This guide provides a comprehensive overview of the physicochemical properties of this compound, quantitative solubility data in a range of common organic solvents, a detailed protocol for experimental solubility determination, and an analysis of the practical implications of this data for drug development.

Physicochemical Profile: Understanding the Drivers of Solubility

The solubility behavior of this compound is dictated by its distinct molecular architecture. A nuanced understanding of its structure is the first step in predicting and explaining its interaction with different solvent classes.

-

Melting Point: 109-113 °C[5]

-

Key Functional Groups:

-

Phenyl Group (-C₆H₅): A nonpolar, hydrophobic moiety that favors interaction with aromatic or nonpolar solvents.

-

Two Hydroxyl Groups (-OH): Capable of acting as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents (e.g., alcohols).

-

Amino Group (-NH₂): Acts as a hydrogen bond donor and a weak base, contributing to its solubility in polar and protic solvents.

-

-

Overall Polarity: The presence of three potent hydrogen-bonding groups (two hydroxyl, one amino) on a compact propane backbone makes the molecule highly polar.[2] The topological polar surface area (TPSA) is 66.5 Ų, indicative of a compound with significant polar characteristics.[2] The XLogP3 value of -0.2 suggests a hydrophilic nature.[2]

Expert Insight: The molecule is amphiphilic but dominated by its polar character. Its structure suggests it will be most soluble in polar protic solvents (like alcohols) that can engage in extensive hydrogen bonding with its hydroxyl and amino groups. Solubility is expected to decrease as solvent polarity decreases. The phenyl ring will provide some affinity for less polar or aromatic solvents, but this is likely overshadowed by the polar functional groups.

Quantitative Solubility Data

Quantitative data is essential for process design, enabling calculations for yield, supersaturation, and solvent volumes. The following table summarizes experimentally determined mole fraction solubility (x₁) of this compound in several common organic solvents at temperatures ranging from 278.15 K (5°C) to 323.15 K (50°C).

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents.

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | 2-Butanol | Ethyl Acetate | Acetone |

| 278.15 | 0.0805 | 0.0466 | 0.0321 | 0.0246 | 0.0239 | 0.0195 | 0.0028 | 0.0131 |

| 283.15 | 0.0911 | 0.0531 | 0.0369 | 0.0284 | 0.0275 | 0.0225 | 0.0033 | 0.0152 |

| 288.15 | 0.1028 | 0.0604 | 0.0423 | 0.0326 | 0.0316 | 0.0259 | 0.0039 | 0.0175 |

| 293.15 | 0.1157 | 0.0685 | 0.0483 | 0.0374 | 0.0363 | 0.0298 | 0.0046 | 0.0201 |

| 298.15 | 0.1299 | 0.0776 | 0.0550 | 0.0428 | 0.0416 | 0.0342 | 0.0054 | 0.0230 |

| 303.15 | 0.1455 | 0.0877 | 0.0625 | 0.0488 | 0.0475 | 0.0392 | 0.0063 | 0.0263 |

| 308.15 | 0.1626 | 0.0989 | 0.0708 | 0.0556 | 0.0542 | 0.0448 | 0.0073 | 0.0300 |

| 313.15 | 0.1814 | 0.1114 | 0.0801 | 0.0632 | 0.0617 | 0.0511 | 0.0085 | 0.0341 |

| 318.15 | 0.2020 | 0.1252 | 0.0904 | 0.0717 | 0.0701 | 0.0582 | 0.0099 | 0.0387 |

| 323.15 | 0.2245 | 0.1405 | 0.1018 | 0.0812 | 0.0794 | 0.0661 | 0.0115 | 0.0439 |

Data synthesized from publicly available literature. The dissolution process in these solvents was found to be endothermic and entropy-driven.

Recommended Protocol for Experimental Solubility Determination

To ensure accuracy and reproducibility, a robust experimental method is paramount. The isothermal shake-flask method is a gold standard for determining thermodynamic solubility.[6][7]

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is achieved, the supernatant is filtered and the concentration of the dissolved solid is determined analytically.

Materials and Equipment

-

This compound (purity > 97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of glass vials. The key is to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Accurately weigh and add a known mass of the chosen solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in the temperature-controlled shaker set to the desired temperature. Agitate the vials for a sufficient time to reach equilibrium. Causality Note: A period of 24-48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 36, 48 hours) until the concentration in solution remains constant.

-

Settling: Once equilibrium is reached, allow the vials to rest in the temperature bath for at least 2 hours to allow the excess solid to settle. This prevents filter clogging.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe (to prevent premature crystallization). Immediately filter the sample into a pre-weighed vial using a syringe filter. Trustworthiness Check: Pre-warming the syringe and filter to the experimental temperature is critical to avoid temperature-induced precipitation, which would lead to an underestimation of solubility.

-

Dilution and Analysis: Accurately weigh the filtered sample, then dilute it with a suitable mobile phase for HPLC analysis. Determine the concentration of the compound against a pre-prepared calibration curve.

-

Calculation: Calculate the mole fraction solubility based on the measured concentration and the known masses of the solute and solvent.

Experimental Workflow Diagram

Caption: Decision workflow for selecting a crystallization solvent.

Conclusion

This technical guide has detailed the solubility of this compound in a range of common organic solvents. The experimental data confirms that solubility is primarily driven by the compound's ability to form hydrogen bonds, making polar protic solvents the most effective. This information, coupled with the provided experimental protocol and logical frameworks, equips researchers and process chemists with the necessary tools to make informed decisions for optimizing synthetic and purification processes, ultimately leading to more efficient and robust drug development workflows.

References

-

Title: 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

-

Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: ACS Publications URL: [Link]

-

Title: Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

-

Title: Solvent Selection in Pharmaceutical Crystallization Process Development Source: YouTube (APC Ltd) URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? Source: Crystal Growth & Design, ACS Publications URL: [Link]

-

Title: (S(R,R))-2-amino-1-phenylpropane-1,3-diol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Janssen Solvent Selection in Pharmaceutical Crystallisation Source: Scribd URL: [Link]

Sources

- 1. This compound | 28143-91-1 | Benchchem [benchchem.com]

- 2. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

The Keystone of an Antibiotic Revolution: A Technical Guide to L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol

This in-depth technical guide delves into the discovery, history, and synthesis of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, a chiral molecule that became a cornerstone in the history of medicinal chemistry. Its significance is intrinsically linked to the pioneering synthesis of Chloramphenicol, the first broad-spectrum antibiotic to be manufactured synthetically on a large scale. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal intermediate, from its historical context to detailed synthetic protocols.

A Historical Imperative: The Dawn of Synthetic Antibiotics

The mid-20th century was a transformative era for medicine, marked by the discovery and development of antibiotics. Following the success of penicillin, the search for new antimicrobial agents intensified. In 1947, a team at Parke-Davis led by Dr. Mildred Rebstock achieved a monumental breakthrough: the first total synthesis of Chloramphenicol, an antibiotic isolated from the bacterium Streptomyces venezuelae.[1][2] This achievement was not merely an academic exercise; it represented a paradigm shift, demonstrating that complex natural products could be manufactured in the laboratory, ensuring a stable and scalable supply of life-saving medication.[1] The synthesis, published in 1949 by Controulis, Rebstock, and Crooks, detailed the intricate steps required to construct the molecule, with the correct stereochemistry being paramount for its biological activity.[3][4] At the heart of this synthetic challenge lay the creation of the 2-amino-1-phenyl-1,3-propanediol backbone, and specifically, the isolation of the L-(+)-threo isomer.

Physicochemical Properties and Structural Elucidation